molecular formula C28H25N3O3 B295587 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione

4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295587
M. Wt: 451.5 g/mol
InChI Key: PULTZXQZKMEWIO-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione, also known as MPPI, is a compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes. Specifically, 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione may help reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor effects, 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species. This may make 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione useful in the treatment of oxidative stress-related diseases. 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have antifungal and antibacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione is that it is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation of 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione derivatives that have improved pharmacological properties, such as increased potency or better bioavailability. Another area of interest is the investigation of 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione's potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione's mechanism of action and to identify the specific pathways that it targets.

Synthesis Methods

4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione can be synthesized via a multi-step process that involves the reaction of 2-methyl-3-phenoxypropylamine with indole-3-carboxaldehyde, followed by a cyclization reaction with 1,3-diphenylurea. The resulting product is then subjected to a Wittig reaction with benzaldehyde to yield 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione.

Scientific Research Applications

4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that 4-{[1-(2-methyl-3-phenoxypropyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has antitumor effects, suggesting that it may have potential as a cancer treatment.

properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

(4E)-4-[[1-(2-methyl-3-phenoxypropyl)indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C28H25N3O3/c1-20(19-34-23-12-6-3-7-13-23)17-30-18-21(24-14-8-9-15-26(24)30)16-25-27(32)29-31(28(25)33)22-10-4-2-5-11-22/h2-16,18,20H,17,19H2,1H3,(H,29,32)/b25-16+

InChI Key

PULTZXQZKMEWIO-PCLIKHOPSA-N

Isomeric SMILES

CC(CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)COC5=CC=CC=C5

SMILES

CC(CN1C=C(C2=CC=CC=C21)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)COC5=CC=CC=C5

Canonical SMILES

CC(CN1C=C(C2=CC=CC=C21)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)COC5=CC=CC=C5

Origin of Product

United States

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